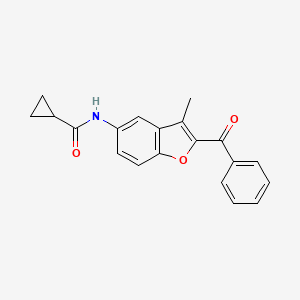![molecular formula C21H27N7O2 B2757040 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one CAS No. 920185-22-4](/img/structure/B2757040.png)
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a triazolopyrimidine, an ethoxyphenyl group, a piperazine ring, and a ketone. Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of triazolopyrimidines can be achieved through various strategies . One common method involves the annulation of a pyrimidine moiety to a triazole ring . Another method involves the annulation of a triazole fragment to a pyrimidine ring . The Dimroth rearrangement of triazolopyrimidines can also be used for the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using computational chemistry software such as GAUSSIAN . This software can perform geometry optimization of the molecular structure for the monomer and dimer forms of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially be influenced by the various functional groups present in the molecule. For instance, the triazolopyrimidine moiety could participate in various reactions due to its nitrogen-rich heterocyclic structure .Applications De Recherche Scientifique
Drug Discovery
Compounds with a 1,2,3-triazole core are used in drug discovery . They have found broad applications in this field due to their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . For instance, the anticonvulsant drug Rufinamide and the anticancer drug carboxyamidotriazole both have a 1,2,3-triazole core .
Organic Synthesis
1,2,3-Triazoles are used in organic synthesis . Their high chemical stability and aromatic character make them useful in a variety of reactions .
Polymer Chemistry
1,2,3-Triazoles are used in polymer chemistry . They can be used to create polymers with unique properties .
Supramolecular Chemistry
1,2,3-Triazoles have applications in supramolecular chemistry . They can be used to create complex structures with specific properties .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation . They can be used to attach molecules together in a biological context .
Chemical Biology
1,2,3-Triazoles are used in chemical biology . They can be used to study biological systems at a molecular level .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging . They can be used to create fluorescent probes for imaging biological systems .
Materials Science
1,2,3-Triazoles are used in materials science . They can be used to create materials with unique properties .
Mécanisme D'action
Target of Action
The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound binds to LSD1 and directly affects its protein levels . It inhibits the activity of LSD1, leading to the suppression of cancer proliferation and migration . The compound is identified as a reversible LSD1 inhibitor .
Biochemical Pathways
The inhibition of LSD1 by the compound affects the lysine methylation pathways . Lysine methylation is a post-translational modification that plays a crucial role in regulating gene expression. By inhibiting LSD1, the compound disrupts the normal function of these pathways, leading to changes in gene expression that can inhibit the proliferation and migration of cancer cells .
Pharmacokinetics
The compound’s structure, which includes a [1,2,3]triazolo[4,5-d]pyrimidine scaffold, suggests that it may have good bioavailability and adme properties
Result of Action
The result of the compound’s action is the significant inhibition of LSD1 activity . This leads to the suppression of cancer cell proliferation and migration . In particular, when MGC-803 cells (a type of gastric cancer cell) were treated with a similar compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed .
Action Environment
The action of the compound can be influenced by various environmental factors While specific environmental factors affecting this compound are not mentioned in the search results, it is generally known that factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound
Propriétés
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O2/c1-4-30-17-7-5-16(6-8-17)28-21-19(24-25-28)20(22-14-23-21)27-11-9-26(10-12-27)18(29)13-15(2)3/h5-8,14-15H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTJHCRAXDPNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC(C)C)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

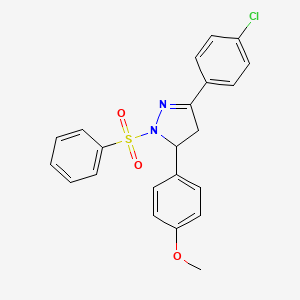
![Ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate](/img/structure/B2756958.png)
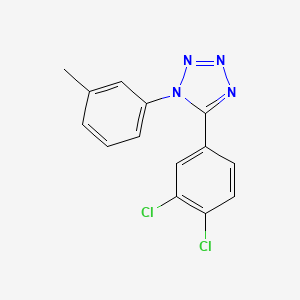
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2756960.png)
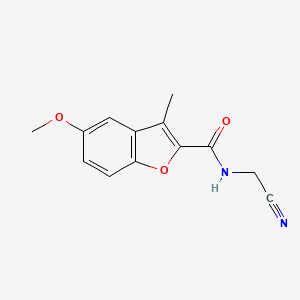

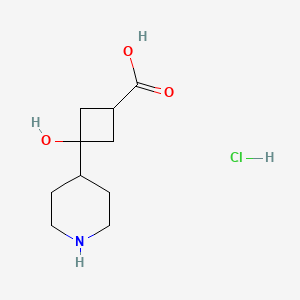
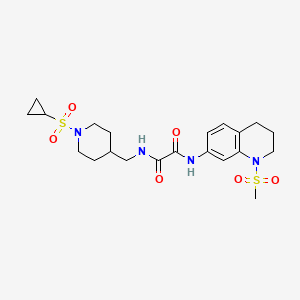
![1-(4-Benzyl-1-piperazinyl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol dihydrochloride](/img/structure/B2756968.png)
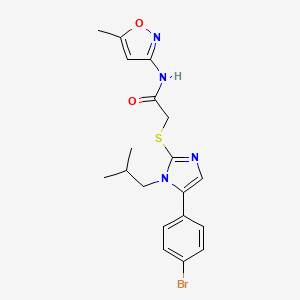

![[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(3-nitro-phenyl)-urea](/img/structure/B2756976.png)
